molecular formula C16H19NO B8751673 1-Methyl-4-(naphthalen-1-yl)piperidin-4-ol CAS No. 75446-44-5

1-Methyl-4-(naphthalen-1-yl)piperidin-4-ol

Cat. No. B8751673
M. Wt: 241.33 g/mol
InChI Key: UYFKHMDLSAVWBX-UHFFFAOYSA-N
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Patent
US06642228B1

Procedure details

To a solution of 1-bromonaphthalene (2.7 g, 13 mmol) in THF (40 mL) was added dropwise a 1.63 M solution of n-butyllithium (7.3 mL, 12 mmol) in hexane at −78° C. over 10 minutes. The reaction mixture was then stirred for 30 minutes and a solution of N-methylpiperidone (1.1 g, 10 mmol) in THF (2 mL) was added dropwise to the reaction mixture. After stirring the reaction mixture for 2 hours, a saturated aqueous ammonium chloride(10 mL) was added to the reaction mixture, and the mixture was extracted with chloroform. After drying over anhydrous sodium sulfate, the chloroform layer was concentrated, and the resulting crude crystals were recrystallized from chloroform/hexane to afford the title compound (1.5 g, yield: 63%) as white crystals.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[CH3:17][N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=O.[Cl-].[NH4+].C1C[O:30]CC1>CCCCCC>[OH:30][C:21]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)[CH2:22][CH2:23][N:18]([CH3:17])[CH2:19][CH2:20]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1C(CCCC1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude crystals were recrystallized from chloroform/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(CCN(CC1)C)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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